

Spectroscopic Characterization of 2,6-Dibromo-4-methoxyaniline: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Dibromo-4-methoxyaniline

Cat. No.: B1268162

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for **2,6-Dibromo-4-methoxyaniline** against related substituted anilines. Due to the limited availability of experimental spectroscopic data for **2,6-Dibromo-4-methoxyaniline**, this document focuses on predicting its spectral characteristics based on the analysis of structurally similar compounds. This approach allows for a foundational understanding of its chemical signature, crucial for its identification and characterization in research and development.

Predicted and Available Spectroscopic Data for 2,6-Dibromo-4-methoxyaniline

While experimental spectra for **2,6-Dibromo-4-methoxyaniline** are not readily available in public databases, its fundamental properties and predicted mass spectrometry data have been compiled.

Table 1: Physical and Predicted Mass Spectrometry Data for **2,6-Dibromo-4-methoxyaniline**

Property	Value	Reference
Molecular Formula	C ₇ H ₇ Br ₂ NO	[1][2]
Molecular Weight	280.945 g/mol	[1]
Predicted [M+H] ⁺ (m/z)	279.89671	[2]
Predicted [M+Na] ⁺ (m/z)	301.87865	[2]
Predicted [M-H] ⁻ (m/z)	277.88215	[2]

Comparative Spectroscopic Data of Related Anilines

To infer the spectroscopic properties of **2,6-Dibromo-4-methoxyaniline**, a comparison with 2,6-Dibromo-4-methylaniline and 4-methoxyaniline is presented. These compounds provide insight into the electronic effects of the bromine and methoxy substituents on the aniline ring.

Table 2: ¹H NMR Spectroscopic Data of Comparative Anilines

Compound	Solvent	Chemical Shift (δ) ppm
2,6-Dibromo-4-methylaniline	-	Data not available in search results
4-Methoxyaniline	CDCl ₃	6.74 (d, 2H), 6.64 (d, 2H), 3.74 (s, 3H), 3.4 (br s, 2H)

Table 3: ¹³C NMR Spectroscopic Data of Comparative Anilines

Compound	Solvent	Chemical Shift (δ) ppm
2,6-Dibromo-4-methylaniline	-	Data not available in search results
4-Methoxyaniline	CDCl ₃	153.1, 140.2, 116.7, 115.1, 56.0

Table 4: IR Spectroscopic Data of Comparative Anilines

Compound	Major Peaks (cm ⁻¹)
2,6-Dibromo-4-methylaniline	Gas Phase IR data available at NIST WebBook[3]
4-Methoxyaniline	Data not readily available in a comparable format

Table 5: Mass Spectrometry Data of Comparative Anilines

Compound	Molecular Ion (m/z)
2,6-Dibromo-4-methylaniline	265 (M ⁺)
4-Methoxyaniline	123 (M ⁺)

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer.[4] The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

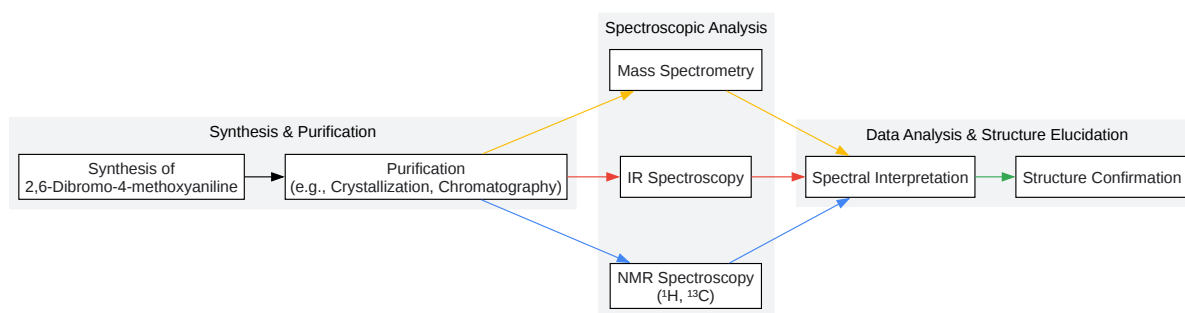
IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[5] Liquid samples can be analyzed as a thin film between salt plates. The spectral data is typically reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of components.[6] Electron Ionization (EI) is a common method for generating ions. The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are reported.

Characterization Workflow

The logical workflow for the spectroscopic characterization of an organic compound like **2,6-Dibromo-4-methoxyaniline** is illustrated below.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **2,6-Dibromo-4-methoxyaniline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-dibromo-4-methoxyaniline | 95970-05-1 | VDA97005 [biosynth.com]
- 2. PubChemLite - 2,6-dibromo-4-methoxyaniline (C7H7Br2NO) [pubchemlite.lcsb.uni.lu]
- 3. 2,6-Dibromo-4-methylaniline [webbook.nist.gov]
- 4. rsc.org [rsc.org]
- 5. 2,6-Dibromo-4-nitroaniline | C6H4Br2N2O2 | CID 13231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 2,6-Dibromo-4-methoxyaniline: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1268162#spectroscopic-data-for-2-6-dibromo-4-methoxyaniline-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com